

Quantum Chemical Calculations for 2-Furanethanol Stability: An In-depth Technical Guide

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Compound of Interest		
Compound Name:	2-Furanethanol	
Cat. No.:	B1268620	Get Quote

Topic: Quantum Chemical Calculations for **2-Furanethanol** Stability Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the application of quantum chemical calculations to determine the conformational stability of **2-furanethanol**. The principles and methodologies described herein are essential for understanding the structure-activity relationships of furan-containing compounds in various scientific and pharmaceutical contexts.

Introduction to 2-Furanethanol and its Conformational Flexibility

2-Furanethanol is a molecule of interest in medicinal chemistry and materials science due to the presence of both a furan ring and a flexible hydroxyethyl side chain. The conformational landscape of **2-furanethanol** is determined by the rotation around the C-C and C-O bonds of the side chain, as well as the possibility of intramolecular hydrogen bonding. These conformational preferences play a crucial role in the molecule's biological activity and physical properties. The primary conformations arise from the rotation around the $C\alpha$ -C β and $C\beta$ -O bonds, leading to various gauche and anti arrangements. Furthermore, the hydroxyl hydrogen can interact with the furan ring's oxygen atom or its π -electron system, forming stabilizing intramolecular hydrogen bonds.



Computational Methodology for Conformational Analysis

A robust computational protocol is essential for accurately predicting the relative stabilities of **2-furanethanol** conformers. Density Functional Theory (DFT) has been shown to be a reliable method for such analyses.

Level of Theory and Basis Set Selection

A widely used and effective level of theory for this type of study is the B3LYP functional combined with a Pople-style basis set, such as 6-311+G(d,p). The inclusion of diffuse functions (+) is important for describing the non-covalent interactions involved in intramolecular hydrogen bonding, while the polarization functions (d,p) account for the non-spherical nature of electron density in molecules.

Computational Workflow

The following workflow outlines the steps for a comprehensive conformational analysis of **2-furanethanol**:

- Initial Structure Generation: Generate initial 3D structures for all plausible conformers of 2furanethanol by systematically rotating the key dihedral angles.
- Geometry Optimization: Perform full geometry optimization for each conformer using the chosen level of theory (e.g., B3LYP/6-311+G(d,p)). This process finds the minimum energy structure for each conformer.
- Frequency Calculations: Conduct frequency calculations at the same level of theory to confirm that each optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).
- Energy Analysis: Calculate the relative electronic energies and the ZPVE-corrected energies for all conformers to determine their relative stabilities.
- Population Analysis: Use the calculated relative Gibbs free energies to estimate the Boltzmann population of each conformer at a given temperature.



Logical Workflow for Computational Analysis

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